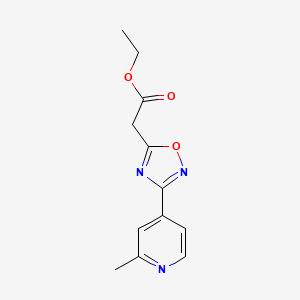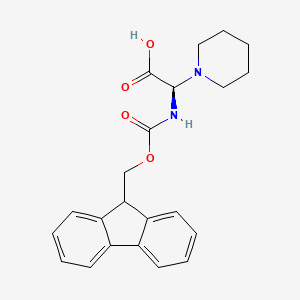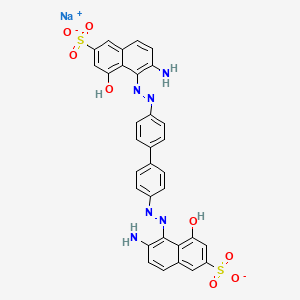
CalcomineVioletN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CalcomineVioletN is a synthetic organic compound known for its vibrant violet color. It is primarily used as a dye in various industrial applications. The compound’s unique chemical structure allows it to bind effectively to different substrates, making it a popular choice in textile and paper industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CalcomineVioletN typically involves a multi-step process. The initial step often includes the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then subjected to diazotization, followed by coupling with another aromatic compound to form the final dye. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency in product quality. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the pure dye.
Análisis De Reacciones Químicas
Types of Reactions
CalcomineVioletN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered color properties.
Reduction: Reduction reactions can lead to the formation of colorless or differently colored compounds.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced forms of the dye.
Aplicaciones Científicas De Investigación
CalcomineVioletN has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its distinct color change properties.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mecanismo De Acción
The mechanism of action of CalcomineVioletN involves its ability to interact with different substrates through various molecular interactions. The compound’s aromatic rings and functional groups allow it to form hydrogen bonds, van der Waals forces, and π-π interactions with other molecules. These interactions enable the dye to bind effectively to different materials, resulting in its widespread use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Violet: Another violet dye with similar applications but different chemical structure.
Crystal Violet: Known for its use in Gram staining in microbiology.
Gentian Violet: Used in medical applications as an antiseptic dye.
Uniqueness
CalcomineVioletN stands out due to its specific chemical structure, which provides unique binding properties and stability. Its ability to maintain color integrity under various conditions makes it a preferred choice in many industrial and research applications.
Propiedades
Fórmula molecular |
C32H22N6NaO8S2- |
|---|---|
Peso molecular |
705.7 g/mol |
Nombre IUPAC |
sodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O8S2.Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);/q;+1/p-2 |
Clave InChI |
SKVAQKCOTGOXJK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
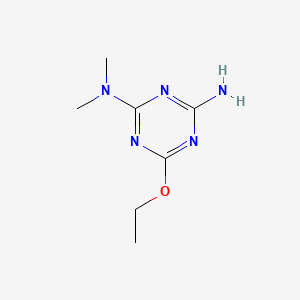
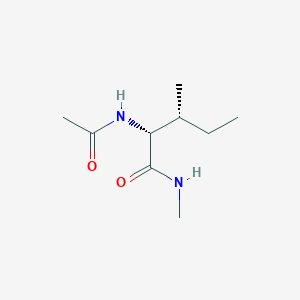


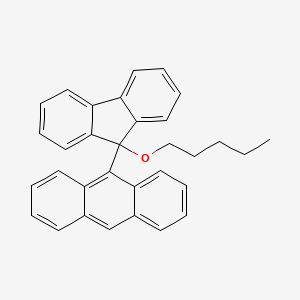
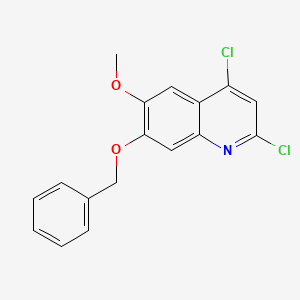

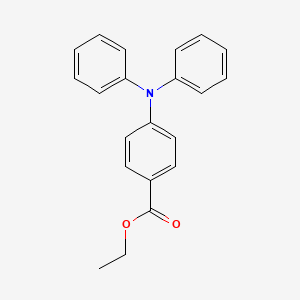
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
